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molecular formula C7H10O2 B3046087 2-Oxocyclohexanecarbaldehyde CAS No. 1193-63-1

2-Oxocyclohexanecarbaldehyde

Cat. No. B3046087
M. Wt: 126.15 g/mol
InChI Key: BPPPUFSZQDCMEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04141893

Procedure details

Reaction of a formyl cyclohexanone derivative with para-toluenesulfonylazide effects displacement of the formyl group by a diazo moiety to provide a diazocyclohexanone derivative. For example, a formyl cyclohexanone derivative such as 2-phenyl-2-(2-cyanoethyl)-6-formylcyclohexanone can be reacted with about an equimolar quantity of para-toluene-sulfonylazide in the presence of dimethylamine or diethylamine, in an organic solvent such as diethyl ether, to provide, for instance, 2-phenyl-2-(2-cyanoethyl)-6-diazocyclohexanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[O:9])=O.C1(C)C=CC(S([N:19]=[N+:20]=[N-])(=O)=O)=CC=1>>[N+:19](=[C:3]1[CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[O:9])=[N-:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1C(CCCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-])C
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=[N-])=C1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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